D-Alanine, 3-azido- is an azido-modified derivative of D-alanine, a naturally occurring amino acid. The compound features an azide group (-N₃) attached to the third carbon of the alanine molecule, which significantly alters its chemical properties and reactivity. This modification enhances its utility in various fields, particularly in chemical biology and material science, where it serves as a versatile building block for synthesizing complex molecules.
D-Alanine, 3-azido- exhibits notable biological activity:
The synthesis of D-Alanine, 3-azido- typically involves the following steps:
D-Alanine, 3-azido- has diverse applications across various fields:
Studies involving D-Alanine, 3-azido- focus on its interactions with biomolecules and other chemical entities:
D-Alanine, 3-azido- can be compared with several similar compounds that also feature azide modifications:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Azido-L-alanine | L-isomer of alanine | Similar reactivity but differs in stereochemistry. |
| Azidohomoalanine | Derivative of homoalanine | Used in similar click chemistry applications. |
| Azidolysine | Derivative of lysine | Employed for labeling and bioconjugation purposes. |
The uniqueness of D-Alanine, 3-azido- lies primarily in its D-stereochemistry, which affects its incorporation into biological systems and its reactivity profile. Additionally, the azide group provides a versatile handle for various chemical modifications, enhancing its utility in both research and industrial applications.
The synthesis of azido-modified amino acids gained momentum in the early 2000s alongside advancements in bioorthogonal chemistry. D-Alanine, 3-azido- was first cataloged in PubChem in 2005, but its utility became evident through pioneering work on metabolic labeling of bacterial peptidoglycan. For instance, Cava et al. (2013) demonstrated that D-amino acid analogs, including 3-azido-D-alanine, could be incorporated into bacterial cell walls for fluorescence imaging. The compound’s compatibility with strain-promoted azide-alkyne cycloaddition (SPAAC) further solidified its role in live-cell imaging and pathogen tracking.
The compound’s azide group enables participation in copper-catalyzed (CuAAC) and copper-free click reactions, distinguishing it from natural amino acids.
D-Alanine, 3-azido- is a cornerstone of bioorthogonal labeling due to its:
Recent studies highlight its role in:
D-Alanine, 3-azido- is characterized by the molecular formula C₃H₆N₄O₂ with a molecular weight of 130.11 grams per mole [1] [4]. This compound represents an azido-modified derivative of the naturally occurring amino acid D-alanine, distinguished by the presence of an azide functional group (-N₃) attached to the molecule [1]. The structural composition consists of an alpha-amino acid backbone with the azido group positioned at the beta carbon, creating a unique chemical entity that retains the fundamental characteristics of an amino acid while incorporating the distinctive reactivity of the azide moiety [4].
The chemical structure features the characteristic azide group that imparts unique chemical properties to the compound, making it particularly valuable in bioorthogonal chemistry applications [2]. The azido group consists of three nitrogen atoms arranged in a linear configuration, with the terminal nitrogen bearing a formal negative charge and the central nitrogen carrying a formal positive charge [1] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆N₄O₂ |
| Molecular Weight | 130.11 g/mol |
| Chemical Structure | Contains an azido group (-N₃) attached to alanine |
| Structural Features | Alpha-amino acid with azido group at the beta position |
D-Alanine, 3-azido- exhibits the D-configuration, corresponding to the R-configuration according to the Cahn-Ingold-Prelog priority rules [3] [4]. The compound possesses a single chiral center at the alpha carbon, making it a chiral molecule with defined stereochemical properties [4]. The D-configuration distinguishes this compound from its L-counterpart, affecting its incorporation into biological systems and its reactivity in stereospecific reactions .
The stereochemical configuration is crucial for the compound's biological activity, as the D-configuration allows for specific interactions with bacterial metabolic pathways [19]. The chiral nature of the molecule is reflected in its optical rotation properties, though specific optical rotation values for the azido derivative may differ from those of natural D-alanine due to the presence of the azido group [3].
| Property | Value |
|---|---|
| Stereochemical Configuration | D-configuration (R-configuration) |
| Chirality | Chiral molecule with one stereocenter |
| Optical Rotation | Negative optical rotation |
| Configuration at Alpha Carbon | R-configuration according to Cahn-Ingold-Prelog rules |
D-Alanine, 3-azido- typically appears as a white to off-white crystalline powder [2] [3]. The compound exhibits good solubility in water, making it suitable for biological applications and aqueous reaction conditions [2]. For optimal stability, the compound requires storage at temperatures between 2-8°C under dry conditions, with particular attention to avoiding moisture exposure due to its hygroscopic nature [2].
The chemical stability of D-Alanine, 3-azido- is maintained under recommended storage conditions, with a shelf life of twelve months when stored unopened after receipt [2]. The compound demonstrates stability in biological media, with studies showing absence of racemization in mouse and human sera over three hours at 37°C when analyzed using chiral stationary phase high-performance liquid chromatography [11]. This stability profile makes it suitable for biological labeling applications where maintenance of stereochemical integrity is essential [11].
| Property | Value |
|---|---|
| Physical State | Crystalline powder |
| Color | White to off-white |
| Solubility | Soluble in water |
| Storage Conditions | 2-8°C, dry conditions |
| Stability | Stable under recommended storage conditions |
| Shelf Life | 12 months unopened after receipt |
The infrared spectroscopic analysis of D-Alanine, 3-azido- reveals characteristic absorption bands that are primarily attributed to the azido functional group [10] [12]. The azido group exhibits strong absorption in the range of 2130-2176 cm⁻¹, corresponding to the asymmetric stretching vibration of the N₃ moiety [12] [14]. This absorption frequency is characteristic of aliphatic azides and provides a reliable means of identification and quantification of the compound [10].
Studies utilizing isotope labeling with ¹⁵N have demonstrated that the azido group spectroscopic properties undergo significant changes upon isotopic substitution [10] [14]. The ¹⁵N-labeled azido derivatives show red-shifted absorption frequencies in the range of 2068-2135 cm⁻¹ compared to the unlabeled compound [14]. These isotopic shifts provide valuable information about the vibrational dynamics and can help resolve complex spectral features that may arise from Fermi resonance effects [10].
The infrared spectrum also displays additional characteristic bands corresponding to other functional groups present in the molecule, including the amino group stretching vibrations in the 3300-3500 cm⁻¹ region and the carboxyl group carbonyl stretching around 1700-1750 cm⁻¹ [13].
| Functional Group | Frequency (cm⁻¹) | Intensity | Characteristic Features |
|---|---|---|---|
| Azido Group (N₃) | 2130-2176 | Strong | Asymmetric stretching |
| Azido Group (¹⁵N-labeled) | 2068-2135 | Strong | Red-shifted compared to unlabeled |
| Amino Group (NH₂) | 3300-3500 | Medium | N-H stretching |
| Carboxyl Group (COOH) | 1700-1750 | Strong | C=O stretching |
Nuclear magnetic resonance spectroscopy provides detailed structural information about D-Alanine, 3-azido- through analysis of ¹H, ¹³C, and ¹⁵N nuclei [18] [20]. The ¹H nuclear magnetic resonance spectrum shows characteristic signals for the alpha-hydrogen proton appearing as a multiplet in the 3.5-4.5 parts per million region, reflecting the coupling with adjacent nuclei [18].
Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for the carbon atoms in the molecule, with the alpha carbon appearing around 50-55 parts per million, the beta carbon bearing the azido group around 40-45 parts per million, and the carboxyl carbon in the 170-175 parts per million range [18].
The ¹⁵N nuclear magnetic resonance spectroscopy of the azido group provides particularly valuable information, with three distinct nitrogen atoms each exhibiting characteristic chemical shifts [18]. The nitrogen directly attached to the carbon (Nα) appears in the most upfield region at approximately 65 parts per million, the middle nitrogen (Nβ) of the azido group appears in the most downfield region at approximately 242 parts per million, and the terminal nitrogen (Nγ) appears at an intermediate position around 210 parts per million [18].
| Nucleus | Chemical Shift (ppm) | Coupling Pattern | Assignment |
|---|---|---|---|
| ¹H | 3.5-4.5 (α-CH) | Multiplet | α-CH proton |
| ¹³C | 50-55 (α-C), 40-45 (β-C), 170-175 (COOH) | Singlet | Carbon atoms |
| ¹⁵N (Nα) | ~65 | Doublet (J-coupling with Nβ) | Nitrogen attached to carbon |
| ¹⁵N (Nβ) | ~242 | Doublet of doublets | Middle nitrogen of azido group |
| ¹⁵N (Nγ) | ~210 | Doublet (J-coupling with Nβ) | Terminal nitrogen of azido group |
Mass spectrometric analysis of D-Alanine, 3-azido- reveals characteristic fragmentation patterns that facilitate identification and structural elucidation [15]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 131.11, representing the intact molecule with an additional proton [15]. This molecular ion typically exhibits high relative abundance in the mass spectrum [15].
The fragmentation pattern includes several diagnostic ions that reflect the characteristic decomposition pathways of the azido group and the amino acid backbone [15]. Loss of molecular nitrogen (N₂) from the azido group generates a fragment ion at mass-to-charge ratio 103.11, corresponding to [M+H-N₂]⁺ [15]. Additional fragmentation includes loss of water to produce [M+H-H₂O]⁺ at mass-to-charge ratio 113.10, and combined loss of water and carbon monoxide yielding [M+H-H₂O-CO]⁺ at mass-to-charge ratio 85.10 [15].
The complete loss of the azido group generates a fragment ion at mass-to-charge ratio 88.08, corresponding to [M+H-N₃]⁺, which represents the amino acid backbone without the azido modification [15]. These fragmentation patterns are consistent with the general behavior of protonated amino acids in mass spectrometric analysis [15].
| Ion Type | m/z Value | Relative Abundance | Fragment Description |
|---|---|---|---|
| [M+H]⁺ | 131.11 | High | Protonated molecular ion |
| [M+H-N₂]⁺ | 103.11 | Medium | Loss of N₂ from azido group |
| [M+H-H₂O]⁺ | 113.10 | Medium | Loss of water |
| [M+H-H₂O-CO]⁺ | 85.10 | High | Loss of water and CO |
| [M+H-N₃]⁺ | 88.08 | Medium | Loss of azido group |
D-Alanine, 3-azido- differs significantly from natural D-alanine in several key structural and functional aspects [16] [19]. The molecular weight of D-Alanine, 3-azido- (130.11 grams per mole) is substantially higher than that of natural D-alanine (89.09 grams per mole) due to the incorporation of the azido group [1] [16]. This molecular weight difference reflects the addition of three nitrogen atoms that comprise the azido functionality [1].
The functional group composition distinguishes the two compounds considerably [16]. Natural D-alanine contains amino, carboxyl, and methyl functional groups, representing the standard amino acid structure [16]. In contrast, D-Alanine, 3-azido- incorporates amino, carboxyl, and azido functional groups, with the azido group replacing the methyl group at the beta position [1] [4].
The reactivity profiles of these compounds differ markedly due to the presence of the azido group [2] . Natural D-alanine exhibits standard amino acid reactivity patterns, while D-Alanine, 3-azido- participates in specialized click chemistry reactions due to the bioorthogonal nature of the azide functionality [2]. This enhanced reactivity enables D-Alanine, 3-azido- to serve as a metabolic label in biological systems [19].
Both compounds demonstrate the ability to incorporate into bacterial peptidoglycan structures, though through different mechanisms [19]. Natural D-alanine serves as a natural component of peptidoglycan biosynthesis, while D-Alanine, 3-azido- competes with natural D-alanine for incorporation into the same metabolic pathways [19]. This competitive incorporation allows D-Alanine, 3-azido- to function as a bioorthogonal probe for studying bacterial cell wall dynamics [19].
| Property | D-Alanine, 3-azido- | Natural D-Alanine |
|---|---|---|
| Molecular Weight | 130.11 g/mol | 89.09 g/mol |
| Functional Groups | Amino, carboxyl, azido | Amino, carboxyl, methyl |
| Reactivity | Participates in click chemistry | Standard amino acid reactivity |
| Biological Role | Used as a metabolic label | Essential for bacterial cell walls |
| Incorporation into Peptidoglycan | Competes with natural D-alanine | Natural component of peptidoglycan |
| Chemical Stability | Stable under recommended storage conditions | Stable under normal conditions |